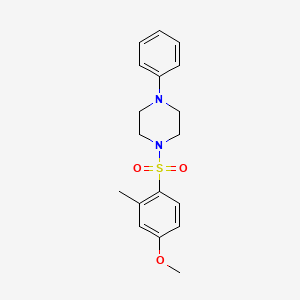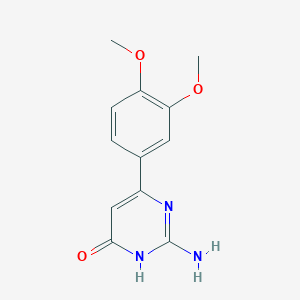![molecular formula C12H19N B12117901 [3-(4-Ethyl-phenyl)-propyl]-methyl-amine CAS No. 886763-03-7](/img/structure/B12117901.png)
[3-(4-Ethyl-phenyl)-propyl]-methyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanamine, 4-ethyl-N-methyl-, is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring attached to a propanamine chain, with an ethyl group at the fourth position and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method for synthesizing Benzenepropanamine, 4-ethyl-N-methyl-, involves the reductive amination of 4-ethylbenzaldehyde with N-methylpropanamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation of Benzenepropanamine: Another approach involves the alkylation of benzenepropanamine with ethyl halides under basic conditions. This method requires a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of Benzenepropanamine, 4-ethyl-N-methyl-, can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzenepropanamine, 4-ethyl-N-methyl-, can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or primary amines, depending on the reducing agent used. Lithium aluminum hydride is a typical reducing agent for such transformations.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Reagents like bromine or sulfuric acid are commonly used for halogenation and sulfonation reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and primary amines.
Substitution: Halogenated and sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Benzenepropanamine, 4-ethyl-N-methyl-, is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies with proteins and nucleic acids.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure can be modified to create analogs with desired pharmacological properties.
Industry
In the industrial sector, Benzenepropanamine, 4-ethyl-N-methyl-, is used in the production of dyes, polymers, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile precursor in manufacturing processes.
Wirkmechanismus
The mechanism by which Benzenepropanamine, 4-ethyl-N-methyl-, exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzene ring and the amine group allows for interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenepropanamine, N-methyl-: Lacks the ethyl group at the fourth position.
Benzenepropanamine, 4-ethyl-: Lacks the N-methyl group.
Phenethylamine: A simpler structure with a benzene ring attached to an ethylamine chain.
Uniqueness
Benzenepropanamine, 4-ethyl-N-methyl-, is unique due to the presence of both the ethyl group at the fourth position and the N-methyl group. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs. The specific arrangement of functional groups can lead to different binding interactions and pharmacological profiles, highlighting its potential for specialized applications.
Eigenschaften
CAS-Nummer |
886763-03-7 |
|---|---|
Molekularformel |
C12H19N |
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
3-(4-ethylphenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C12H19N/c1-3-11-6-8-12(9-7-11)5-4-10-13-2/h6-9,13H,3-5,10H2,1-2H3 |
InChI-Schlüssel |
WMBOADWZEBVXLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)CCCNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


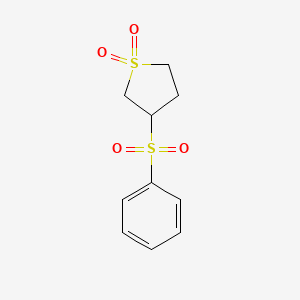
![N'-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide](/img/structure/B12117823.png)
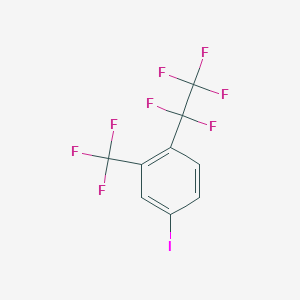

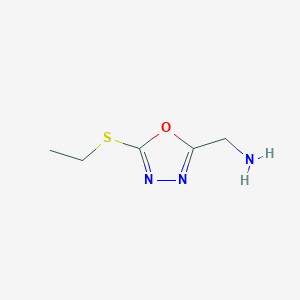
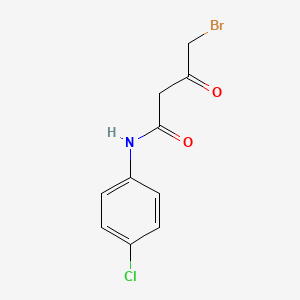
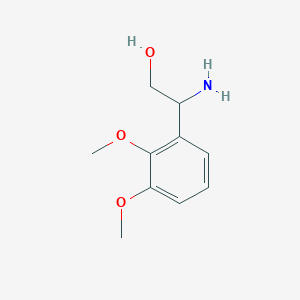
![4-[Ethyl(phenyl)amino]butanoic acid](/img/structure/B12117860.png)
![N-(3-methoxypropyl)-2-[(2-methylcyclohexyl)amino]propanamide](/img/structure/B12117864.png)
![5-[(4-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12117867.png)


